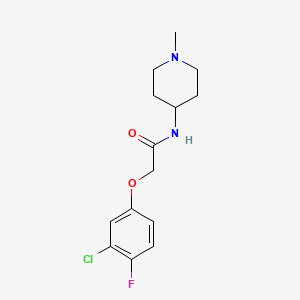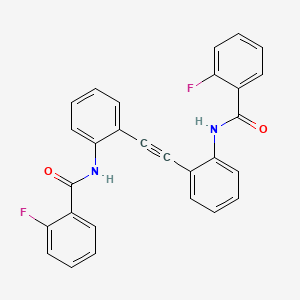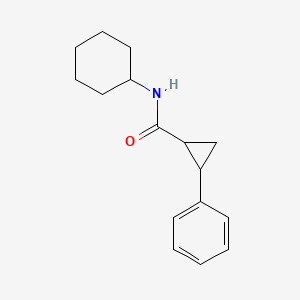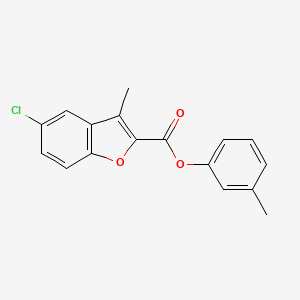![molecular formula C18H15N3O5 B4974788 2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)
2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and is commonly referred to as NPPB.
Mecanismo De Acción
The mechanism of action of NPPB involves its ability to interact with ion channels and modify their activity. NPPB has been shown to bind to the extracellular domain of ion channels and block ion flow through the channel. This results in a decrease in ion channel activity and a corresponding decrease in cellular function.
Biochemical and Physiological Effects:
NPPB has a range of biochemical and physiological effects that are dependent on the ion channels it interacts with. For example, NPPB has been shown to inhibit calcium-activated chloride channels, resulting in a decrease in smooth muscle contraction. NPPB has also been shown to inhibit volume-regulated anion channels, resulting in a decrease in cell volume regulation. Additionally, NPPB has been shown to inhibit voltage-gated potassium channels, resulting in a decrease in neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPPB in lab experiments is its specificity for certain ion channels. This allows researchers to selectively study the role of these ion channels in physiological processes. However, one limitation of using NPPB is its potential toxicity. NPPB has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on NPPB. One area of interest is the development of more specific NPPB analogs that can target specific ion channels with greater selectivity. Another area of interest is the use of NPPB in the development of new therapies for diseases such as hypertension, asthma, and cystic fibrosis. Finally, the use of NPPB in the study of ion channel function in various tissues and organs is an area of ongoing research.
Métodos De Síntesis
The synthesis of NPPB involves a multi-step process that requires the use of various reagents and equipment. The first step in the synthesis involves the reaction of 4-nitrophenol with 2-chloroethanol to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 2-bromoethoxybenzene in the presence of a base to form 2-(2-(2-(4-nitrophenoxy)ethoxy)phenyl)ethanol. The final step in the synthesis involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form 2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide.
Aplicaciones Científicas De Investigación
NPPB has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NPPB is in the field of ion channel research. NPPB has been shown to inhibit various ion channels, including calcium-activated chloride channels, volume-regulated anion channels, and voltage-gated potassium channels. NPPB has also been used as a tool to study the role of these ion channels in physiological processes such as cell volume regulation, smooth muscle contraction, and neurotransmitter release.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[2-[2-(4-nitrophenoxy)ethoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(20)22)11-13-3-1-2-4-17(13)26-10-9-25-16-7-5-15(6-8-16)21(23)24/h1-8,11H,9-10H2,(H2,20,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWAVWVBWXRSDK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)
![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
